![molecular formula C15H2N2O2D10 B602596 Carbamazepine-10,11-epoxide-d10 (rings-d10) CAS No. 1219804-16-6](/img/structure/B602596.png)
Carbamazepine-10,11-epoxide-d10 (rings-d10)
Overview
Description
Carbamazepine-10,11-epoxide-d10 (rings-d10) is a deuterated form of carbamazepine-10,11-epoxide, which is an active metabolite of carbamazepine. . It is primarily used in research and analytical applications due to its stable isotopic labeling, which aids in the study of metabolic pathways and pharmacokinetics.
Mechanism of Action
Target of Action
Carbamazepine 10,11 epoxide-d10, also known as Carbamazepine-10,11-epoxide-d10 (rings-d10), is an active metabolite of the anticonvulsant drug carbamazepine . It primarily targets voltage-dependent sodium channels, limiting sustained high-frequency repetitive firing, which is a significant anticonvulsant action .
Mode of Action
Carbamazepine 10,11 epoxide-d10 interacts with its targets by binding to voltage-dependent sodium channels. This binding inhibits the rapid, repetitive firing of these channels, thereby reducing the propagation of seizure activity in the brain . The compound is also known to have anticonvulsant activity .
Biochemical Pathways
Carbamazepine is metabolized in the liver by oxidation, primarily by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C8, to form Carbamazepine 10,11 epoxide-d10 . This metabolite is further metabolized by hydration before excretion . The 10,11-epoxidation represents a bioactivation pathway of carbamazepine .
Pharmacokinetics
Carbamazepine 10,11 epoxide-d10 is well absorbed with high bioavailability . It is metabolized in the liver, primarily by CYP3A4, to its active form . The metabolite can accumulate to concentrations equivalent to carbamazepine . The elimination half-life of carbamazepine is between 16-24 hours with repeated dosing . The drug is excreted in urine (72%) and feces (28%) .
Result of Action
The primary result of the action of Carbamazepine 10,11 epoxide-d10 is the reduction of seizure activity in patients with epilepsy . It achieves this by inhibiting the rapid, repetitive firing of voltage-dependent sodium channels . This metabolite is pharmacologically active and can contribute to the anticonvulsant efficacy of carbamazepine .
Action Environment
The action of Carbamazepine 10,11 epoxide-d10 can be influenced by various environmental factors. For instance, concurrent use of other anticonvulsants such as valproate can increase the levels of this metabolite . Additionally, genetic factors such as variant genotypes can alter metabolism, potentially leading to resistance to carbamazepine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamazepine-10,11-epoxide-d10 (rings-d10) involves the deuteration of carbamazepine followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. The epoxidation step is carried out using oxidizing agents such as peracids or peroxides to introduce the epoxide group into the molecule .
Industrial Production Methods: Industrial production of carbamazepine-10,11-epoxide-d10 (rings-d10) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The product is then subjected to rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Carbamazepine-10,11-epoxide-d10 (rings-d10) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: It can be reduced back to carbamazepine or other reduced forms.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: More oxidized derivatives of carbamazepine.
Reduction: Carbamazepine or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacokinetic Studies
Carbamazepine-10,11-epoxide-d10 is utilized in pharmacokinetic studies to understand the metabolism and excretion of carbamazepine. A notable study employed automated methods for analyzing dried blood spots to measure both carbamazepine and its metabolite. The results indicated that the metabolite reached peak concentrations later than the parent compound, highlighting its significance in understanding drug metabolism .
Data Table: Pharmacokinetic Parameters
Parameter | Carbamazepine | Carbamazepine-10,11-epoxide |
---|---|---|
Peak Concentration (ng/mL) | ~1800 | ~80 |
Time to Peak Concentration | 13-33 hours | 33-48 hours |
Elimination Half-Life | Varies | Varies |
Antiepileptic Treatment
Research has evaluated the efficacy of carbamazepine-10,11-epoxide as an antiepileptic agent. A pilot study involving patients with frequent seizures showed no significant change in seizure control when patients were switched from carbamazepine to its epoxide form. However, improvements in neuropsychological assessments were noted during the epoxide treatment phase .
Case Study: Epilepsy Treatment
- Participants : 7 outpatients with frequent seizures
- Duration : 8 weeks (4 weeks each for carbamazepine and epoxide)
- Findings : No significant change in seizure frequency; improvement in cognitive function (finger motor speed and logical reasoning).
Analytical Techniques
Carbamazepine-10,11-epoxide-d10 is also significant in analytical chemistry for developing sensitive methods to quantify the drug and its metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to measure concentrations of both carbamazepine and its epoxide in plasma samples .
Analytical Method Overview
Technique | Application |
---|---|
LC-MS/MS | Quantification of carbamazepine and metabolites |
Dried Blood Spots | Sample collection for pharmacokinetic studies |
Toxicological Studies
The metabolite's potential toxicity has been a subject of investigation, particularly regarding its effects when combined with other anticonvulsants. Studies have shown that the ratio of carbamazepine to its epoxide can increase significantly when used alongside drugs like phenytoin or valproic acid, necessitating careful monitoring due to potential adverse effects .
Comparison with Similar Compounds
Carbamazepine: The parent compound from which carbamazepine-10,11-epoxide-d10 is derived.
Carbamazepine-10,11-epoxide: The non-deuterated form of the compound.
10,11-Dihydro-10-hydroxycarbamazepine: Another metabolite of carbamazepine with different pharmacological properties.
Uniqueness: Carbamazepine-10,11-epoxide-d10 (rings-d10) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies. The deuterium atoms help in distinguishing the compound from its non-deuterated counterparts in mass spectrometry and other analytical techniques .
Biological Activity
Carbamazepine-10,11-epoxide-d10, an isotopically labeled form of carbamazepine's active metabolite, is significant in pharmacological research due to its role in epilepsy treatment and its potential neurotoxic effects. This article reviews the biological activity of this compound, highlighting its pharmacokinetics, therapeutic efficacy, and case studies that illustrate its clinical implications.
Overview of Carbamazepine and Its Metabolite
Carbamazepine (CBZ) is primarily used as an anticonvulsant and mood-stabilizing drug. It is metabolized in the liver to form carbamazepine-10,11-epoxide (CBZE), which retains similar pharmacological properties. The epoxide form is crucial for understanding both the therapeutic effects and potential toxicities associated with carbamazepine therapy.
Pharmacokinetics
The pharmacokinetic profile of CBZE indicates that it is generally present in serum at about 20% of the parent compound's concentration during therapeutic dosing. However, this ratio can vary significantly based on concurrent medications and individual patient factors such as age and sex .
Parameter | Carbamazepine | Carbamazepine-10,11-epoxide |
---|---|---|
Therapeutic Range | 4-12 µg/mL | 1-3 µg/mL |
Protein Binding | High (75-85%) | Lower saturation at high doses |
Metabolism | CYP3A4 | CYP3A4 (active metabolite) |
Half-life | 12-17 hours | Variable, dependent on CBZ levels |
Therapeutic Efficacy
Research has shown that while CBZE has anticonvulsant properties similar to CBZ, its clinical efficacy can vary. A pilot study involving seven patients with frequent seizures demonstrated no significant improvement in seizure control when switched from carbamazepine to CBZE; however, neuropsychological assessments indicated improvements in cognitive functions such as motor speed and logical reasoning during the epoxide treatment phase .
Case Report: Elevated CBZE Concentrations
A notable case involved a 21-year-old female who ingested a lethal dose of carbamazepine along with other medications. Postmortem analysis revealed a CBZE concentration significantly higher than that of the parent compound, suggesting a critical role for the metabolite in toxicity management. The CBZE/CBZ ratio was found to be 4.5:1, which is markedly higher than typical therapeutic ranges . This case underscores the importance of monitoring both parent drug and metabolite levels in overdose scenarios.
Clinical Implications
In clinical settings, interactions with other anticonvulsants such as valproate can lead to increased levels of CBZE. A study indicated that concurrent use of valproate significantly raised both CBZ and CBZE concentrations, resulting in potential toxicity despite normal serum levels of the parent drug . This highlights the need for careful therapeutic drug monitoring.
Properties
IUPAC Name |
2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-WJSNEECMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3(C(O3)(C4=C(C(=C(C(=C4N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122113 | |
Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-16-6 | |
Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.